Cas no 2137970-40-0 (8-Chloro-2-(difluoromethyl)quinolin-3-ol)

8-Chloro-2-(difluoromethyl)quinolin-3-ol is a fluorinated quinoline derivative with notable chemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of both chloro and difluoromethyl substituents enhances its reactivity and potential as a versatile intermediate in synthetic chemistry. The hydroxyl group at the 3-position offers additional functionalization opportunities, while the difluoromethyl group can influence electronic and steric properties, improving binding affinity in bioactive compounds. This compound is particularly useful in the development of antimicrobial and antifungal agents due to its structural features. Its stability and synthetic accessibility further contribute to its utility in medicinal chemistry and material science applications.
8-Chloro-2-(difluoromethyl)quinolin-3-ol structure
2137970-40-0 structure
Product name:8-Chloro-2-(difluoromethyl)quinolin-3-ol
CAS No:2137970-40-0
MF:C10H6ClF2NO
MW:229.610548496246
CID:6073068
PubChem ID:165872452

8-Chloro-2-(difluoromethyl)quinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2137970-40-0
    • EN300-801271
    • 8-chloro-2-(difluoromethyl)quinolin-3-ol
    • 8-Chloro-2-(difluoromethyl)quinolin-3-ol
    • Inchi: 1S/C10H6ClF2NO/c11-6-3-1-2-5-4-7(15)9(10(12)13)14-8(5)6/h1-4,10,15H
    • InChI Key: NYJQKPQERALGJV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2=CC(=C(C(F)F)N=C21)O

Computed Properties

  • Exact Mass: 229.0105978g/mol
  • Monoisotopic Mass: 229.0105978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 3.1

8-Chloro-2-(difluoromethyl)quinolin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-801271-1.0g
8-chloro-2-(difluoromethyl)quinolin-3-ol
2137970-40-0 95.0%
1.0g
$0.0 2025-02-21

8-Chloro-2-(difluoromethyl)quinolin-3-ol Related Literature

Additional information on 8-Chloro-2-(difluoromethyl)quinolin-3-ol

Comprehensive Overview of 8-Chloro-2-(difluoromethyl)quinolin-3-ol (CAS No. 2137970-40-0): Properties, Applications, and Industry Insights

8-Chloro-2-(difluoromethyl)quinolin-3-ol (CAS No. 2137970-40-0) is a high-value quinoline derivative with a unique molecular structure that combines chloro, difluoromethyl, and hydroxyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a bioactive intermediate. The presence of both halogen and fluorine substituents enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery programs targeting kinase inhibition and antimicrobial activity.

Recent studies highlight the growing demand for fluorinated heterocycles like 8-Chloro-2-(difluoromethyl)quinolin-3-ol in medicinal chemistry. Fluorine incorporation, a key trend in modern drug design, improves bioavailability and binding affinity—factors driving its relevance in COVID-19 therapeutic research (as fluorinated compounds show efficacy against viral proteases). Analytical techniques such as HPLC purity analysis and NMR spectroscopy confirm its structural integrity, with typical purity grades exceeding 97% for research applications.

The compound’s synthetic methodology often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, topics frequently searched in organic chemistry forums. Researchers also explore its derivatization into quinoline-3-carboxylates, addressing queries about structure-activity relationships (SAR). Notably, its chloroquinoline core shares structural motifs with antimalarial drugs, sparking investigations into repurposing strategies—a hot topic in AI-driven drug discovery platforms.

From an industrial perspective, CAS 2137970-40-0 aligns with sustainable chemistry trends. Manufacturers optimize routes to minimize heavy metal catalysts, responding to environmental regulations—a concern reflected in green chemistry-related searches. Its stability under accelerated storage conditions (40°C/75% RH) makes it suitable for global supply chains, a critical factor for contract research organizations (CROs) sourcing reference standards.

Emerging applications include photoaffinity labeling probes in proteomics, leveraging its UV-active quinoline scaffold. This addresses the rising interest in chemical biology tools, as seen in PubMed keyword trends. Furthermore, computational studies (molecular docking and DFT calculations) predict its interactions with biological targets, frequently discussed in cheminformatics communities.

Quality control protocols for 8-Chloro-2-(difluoromethyl)quinolin-3-ol emphasize residual solvent analysis (ICH Q3C guidelines) and genotoxic impurity screening—topics heavily searched by QA/QC professionals. Suppliers increasingly provide crystal polymorphism data, catering to formulation scientists troubleshooting dissolution rate issues.

In conclusion, 2137970-40-0 exemplifies the intersection of medicinal chemistry and material science, with its multifaceted applications reflecting current industry priorities: fluorine chemistry, cost-effective synthesis, and translational research. Its evolving role underscores the importance of specialty chemicals in advancing biomedical innovation.

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